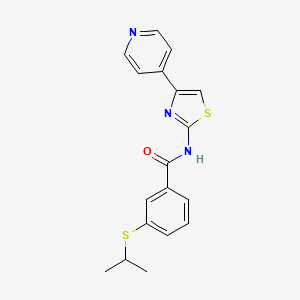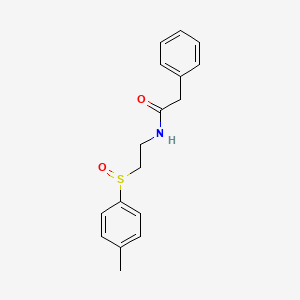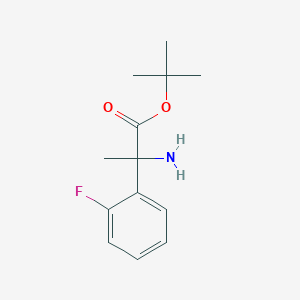![molecular formula C21H16N2O2S B2800731 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-71-4](/img/structure/B2800731.png)
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide is a complex organic compound featuring a quinoline core substituted with a thiophene ring and a benzamide group. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
作用机制
Target of Action
The compound N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide is a dual inhibitor of serotonin and norepinephrine reuptake . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions.
Mode of Action
As a dual reuptake inhibitor, this compound works by blocking the reabsorption of serotonin and norepinephrine into neurons . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting a therapeutic effect.
Biochemical Pathways
The compound’s action on the serotonin and norepinephrine reuptake pathways leads to increased neurotransmission . This can result in downstream effects such as mood elevation, pain relief, and other therapeutic benefits .
Result of Action
The increased neurotransmission resulting from the inhibition of serotonin and norepinephrine reuptake can lead to various molecular and cellular effects. These may include alleviation of depressive symptoms , reduction of pain perception , and potentially other therapeutic benefits .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
科学研究应用
Chemistry and Biology: N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural complexity allows for interactions with various biological targets, making it a valuable compound in drug discovery and development.
Medicine: In the field of medicine, this compound has shown promise as a lead molecule for the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific receptors makes it a candidate for the treatment of various diseases.
Industry: Beyond its applications in chemistry and medicine, this compound is also of interest in the materials industry due to its potential use in the development of advanced materials with unique properties.
相似化合物的比较
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
N-(1-methyl-4-oxo-3-(thiophen-2-yl)quinolin-2-yl)acetamide
Uniqueness: N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties. Its benzamide group, in particular, offers additional functional versatility compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(17-12-7-13-26-17)20(23)22-21(25)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCCPQZARVXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2800650.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine](/img/structure/B2800660.png)
![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)



![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)

![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)
